

(Iodomethyl)cyclopentane chemical properties and structure

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Compound of Interest

Compound Name: (Iodomethyl)cyclopentane

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An In-depth Technical Guide to **(Iodomethyl)cyclopentane**: Chemical Properties and Structure

Abstract

(Iodomethyl)cyclopentane is a halogenated cycloalkane of significant interest in organic synthesis. Its utility stems from the presence of a reactive carbon-iodine bond, which serves as a versatile handle for introducing the cyclopentylmethyl moiety into a wide range of molecular architectures. This document provides a comprehensive overview of the chemical properties, structure, reactivity, and key experimental protocols related to **(Iodomethyl)cyclopentane**, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

(Iodomethyl)cyclopentane consists of a five-membered cyclopentane ring attached to an iodomethyl group (-CH₂I). The carbon-iodine bond is the most reactive site in the molecule, making it an excellent substrate for nucleophilic substitution reactions.

Table 1: Chemical Identifiers for **(Iodomethyl)cyclopentane**

Identifier	Value
IUPAC Name	(iodomethyl)cyclopentane[1][2]
CAS Number	27935-87-1[1][3][4]
Molecular Formula	C ₆ H ₁₁ I[1][2][4][5][6]
SMILES	C1CCC(C1)CI[1][2][5][6]
InChI	InChI=1S/C6H11I/c7-5-6-3-1-2-4-6/h6H,1-5H2[1][5]
InChIKey	DUMSKQUKLVSSII-UHFFFAOYSA-N[1][2][3][5]
MDL Number	MFCD03453190[4][6]

Physicochemical Properties

(Iodomethyl)cyclopentane is a liquid at room temperature, with properties that make it suitable for various synthetic applications. The data presented below is a compilation from multiple sources.

Table 2: Physicochemical Properties of **(Iodomethyl)cyclopentane**

Property	Value
Molecular Weight	210.06 g/mol [1][3][6]
Monoisotopic Mass	209.99055 Da[1][5]
Appearance	Clear colorless to pale yellow to orange liquid[2]
Boiling Point	78 °C at 17 mmHg[4]; 190.6 °C at 760 mmHg[7]
Density	1.604 g/mL[8]; 1.614 g/mL[4]; 1.633 g/mL[7]
Refractive Index	1.542[4]; 1.5345-1.5385 (@ 20°C)[2]; 1.54-1.544[7]
Flash Point	76.7 °C[7]
Vapour Pressure	0.746 mmHg at 25°C[7]
LogP (Predicted)	3.7[1][5]; 2.6116[6][7]
Purity	≥98%[2][6]

Reactivity and Synthetic Applications

The primary reactivity of **(iodomethyl)cyclopentane** is centered on the iodomethyl group. The carbon-iodine bond is relatively weak and polarized, making the carbon atom electrophilic and the iodide ion an excellent leaving group.

Nucleophilic Substitution (S_N2) Reactions

The molecule readily undergoes bimolecular nucleophilic substitution (S_N2) reactions with a variety of nucleophiles.[3] This mechanism involves a backside attack on the electrophilic carbon, leading to the displacement of the iodide ion in a single, concerted step.[3] This reactivity makes it a valuable precursor for synthesizing a range of cyclopentane derivatives. For example, reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields (azidomethyl)cyclopentane.[3]

Caption: General mechanism for an S_N2 reaction involving **(iodomethyl)cyclopentane**.

Role in Complex Molecule Synthesis

Halogenated cycloalkanes like **(iodomethyl)cyclopentane** are crucial intermediates in organic synthesis.[3] The cyclopentane scaffold is a common structural motif in many natural products and pharmacologically active molecules. The iodo-substituent provides a reactive site for further chemical modifications, including the formation of organometallic reagents or participation in coupling reactions, enabling the construction of more complex molecular architectures.[3]

Experimental Protocols

Synthesis of (iodomethyl)cyclopentane

Several synthetic routes to **(iodomethyl)cyclopentane** have been developed. The most common and efficient methods are detailed below.

This is a classic and highly effective method for preparing alkyl iodides.[3]

- Principle: The reaction involves treating a more readily available alkyl halide, such as (bromomethyl)cyclopentane, with an excess of sodium iodide in a suitable solvent like acetone. The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium bromide is not and precipitates out of the solution.
- Methodology:
 - Dissolve (bromomethyl)cyclopentane (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - Add sodium iodide (typically 1.5-3.0 equivalents) to the solution.
 - Heat the mixture to reflux and stir for several hours (reaction progress can be monitored by TLC or GC-MS).
 - After completion, cool the reaction mixture to room temperature. The precipitated sodium bromide is removed by filtration.
 - The acetone is removed from the filtrate under reduced pressure.
 - The residue is taken up in a water-immiscible solvent (e.g., diethyl ether) and washed with water and then with a dilute solution of sodium thiosulfate (to remove any residual iodine).

- The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is evaporated to yield crude **(iodomethyl)cyclopentane**.
- Purification is typically achieved by vacuum distillation.



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